molecular formula C13H13ClN2O4S2 B3576373 ethyl 2-{[(2-chlorophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{[(2-chlorophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B3576373
M. Wt: 360.8 g/mol
InChI Key: VFIQVQDZKHGVGE-UHFFFAOYSA-N
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Description

“Ethyl 2-{[(2-chlorophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, thiazoles in general can undergo various reactions. For instance, the 5-aryl-1,3-thiazole core can be successfully functionalised at the 2-position to yield, over two steps, a large array of 5-aryl-2-arylsulfonyl-1,3-thiazoles .

Future Directions

Thiazoles have been the subject of extensive research due to their diverse biological activities . Future research may focus on the design and development of different thiazole derivatives to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Properties

IUPAC Name

ethyl 2-[(2-chlorophenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O4S2/c1-3-20-12(17)11-8(2)15-13(21-11)16-22(18,19)10-7-5-4-6-9(10)14/h4-7H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIQVQDZKHGVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NS(=O)(=O)C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-{[(2-chlorophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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ethyl 2-{[(2-chlorophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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ethyl 2-{[(2-chlorophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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ethyl 2-{[(2-chlorophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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ethyl 2-{[(2-chlorophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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ethyl 2-{[(2-chlorophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

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